molecular formula C13H17NO4 B3752342 methyl 2-[(butoxycarbonyl)amino]benzoate

methyl 2-[(butoxycarbonyl)amino]benzoate

Cat. No.: B3752342
M. Wt: 251.28 g/mol
InChI Key: QUOQOAOVSUKGTC-UHFFFAOYSA-N
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Description

Methyl 2-[(butoxycarbonyl)amino]benzoate is an organic compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid and is characterized by the presence of a butoxycarbonyl group attached to the amino group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(butoxycarbonyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminobenzoic acid with butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the butoxycarbonyl-protected amino group. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(butoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is 2-[(butoxycarbonyl)amino]benzoic acid.

    Reduction: The major product is methyl 2-[(butoxycarbonyl)amino]benzyl alcohol.

    Substitution: Depending on the substituent, various derivatives of the original compound can be formed.

Scientific Research Applications

Methyl 2-[(butoxycarbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(butoxycarbonyl)amino]benzoate involves its interaction with specific molecular targets. The butoxycarbonyl group can protect the amino group from unwanted reactions, allowing selective modifications at other sites. This protection is crucial in multi-step synthesis processes where selective reactivity is required.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(tert-butoxycarbonyl)amino]benzoate
  • Methyl 2-[(ethoxycarbonyl)amino]benzoate
  • Methyl 2-[(methoxycarbonyl)amino]benzoate

Uniqueness

Methyl 2-[(butoxycarbonyl)amino]benzoate is unique due to the presence of the butoxycarbonyl group, which provides specific steric and electronic properties. This uniqueness allows for selective reactivity and protection in synthetic processes, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

methyl 2-(butoxycarbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-4-9-18-13(16)14-11-8-6-5-7-10(11)12(15)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOQOAOVSUKGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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